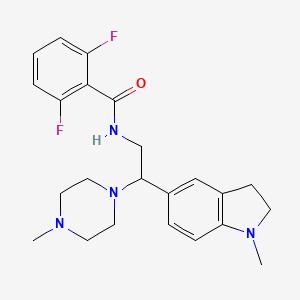
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile, also known as PF-06282999, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
作用机制
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile exerts its pharmacological effects by inhibiting the activity of several kinases. It has been shown to inhibit the activity of PI3K, AKT, mTOR, JAK2, and IRAK1. These kinases are involved in various signaling pathways that regulate cell growth, survival, and inflammation. By inhibiting these kinases, 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile can block the activation of these pathways, leading to the inhibition of cell growth and inflammation.
Biochemical and Physiological Effects:
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It also inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α. In addition, it has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis in animal models.
实验室实验的优点和局限性
One of the advantages of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is its high selectivity for its target kinases. This makes it a valuable tool for studying the role of these kinases in various signaling pathways. However, one of the limitations of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile is its relatively low potency compared to other kinase inhibitors. This may limit its use in certain experimental settings.
未来方向
There are several future directions for the development of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile. One potential application is in the treatment of cancer. Clinical trials are currently underway to evaluate its efficacy in the treatment of solid tumors such as breast cancer and non-small cell lung cancer. Another potential application is in the treatment of autoimmune diseases. 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has shown promising results in animal models of rheumatoid arthritis and multiple sclerosis, and further studies are needed to evaluate its efficacy in humans. Additionally, 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile may have applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative diseases.
合成方法
The synthesis of 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile involves several steps. The starting material is 4-fluorobenzaldehyde, which is reacted with malononitrile to form 4-fluorophenyl-2-cyanoacetic acid. This intermediate is then reacted with hydrazine hydrate to form 4-(4-fluorophenyl)phthalazine-1-carbohydrazide. The final step involves the reaction of this intermediate with 5-amino-1H-pyrazole-4-carbonitrile to form 5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile.
科学研究应用
5-amino-1-(4-(4-fluorophenyl)phthalazin-1-yl)-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several kinases that are involved in various signaling pathways such as the PI3K/AKT/mTOR pathway, the JAK/STAT pathway, and the NF-κB pathway. This makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and autoimmune disorders.
属性
IUPAC Name |
5-amino-1-[4-(4-fluorophenyl)phthalazin-1-yl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN6/c19-13-7-5-11(6-8-13)16-14-3-1-2-4-15(14)18(24-23-16)25-17(21)12(9-20)10-22-25/h1-8,10H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMHAGNXPSMDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2N3C(=C(C=N3)C#N)N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



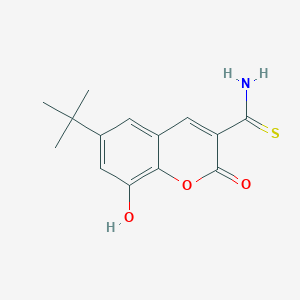
![ethyl 4-(2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2461526.png)
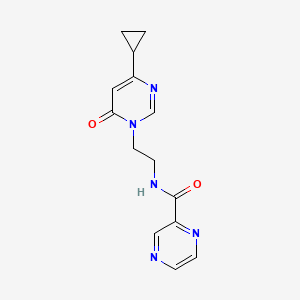
![1-{1-[3-(4-Methylphenoxy)propyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2461528.png)
![methyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2461531.png)
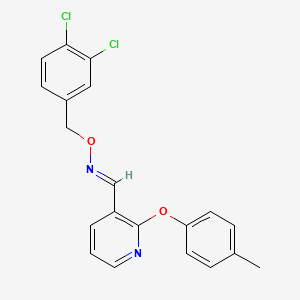

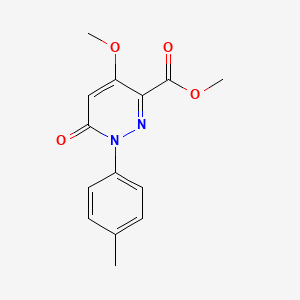
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2461535.png)
![2,4-Dimethyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2461540.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2461543.png)
